![molecular formula C14H12Cl2N4O2S B2449187 6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-42-1](/img/structure/B2449187.png)
6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C14H12Cl2N4O2S and its molecular weight is 371.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents
A series of pyrazolopyrimidine derivatives has been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promising results against various cancer cell lines, including HCT-116 and MCF-7, and in the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship studies suggest the potential of these derivatives in designing new therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).
Antiproliferative Activity
Further research into pyrazolopyrimidine derivatives has demonstrated their antiproliferative activity against a variety of cancer cell lines, including DU 145 (prostate cancer), Hela (human cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (human colon cancer). Among the synthesized compounds, certain derivatives displayed selective cytotoxicity towards cancer cells over normal cells, indicating their potential as cancer therapeutics (Nagaraju et al., 2020).
Herbicidal Activity
Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has also extended into the field of agriculture, where certain compounds exhibited significant herbicidal activity against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a concentration of 100 mg/L. This suggests the potential application of these compounds in developing new herbicides to manage weed growth in agricultural settings (Luo et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, disrupting their normal function and inhibiting their growth or survival.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that the compound interferes with essential biochemical pathways in Mycobacteria, such as cell wall synthesis, protein synthesis, or DNA replication .
Result of Action
The result of the compound’s action is a significant reduction in the growth and survival of Mycobacteria . This antimycobacterial activity suggests that the compound could potentially be developed into an effective antitubercular agent.
properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2S/c15-9-2-1-8(11(16)5-9)7-23-14-18-12-10(13(22)19-14)6-17-20(12)3-4-21/h1-2,5-6,21H,3-4,7H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVYCPHZILXNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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